molecular formula C9H9ClO B8712311 1-(3-Chlorophenyl)prop-2-en-1-ol

1-(3-Chlorophenyl)prop-2-en-1-ol

Cat. No.: B8712311
M. Wt: 168.62 g/mol
InChI Key: GDTSQDORVLBGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a 3-chlorophenyl group attached to a propenol backbone. This compound is structurally characterized by a hydroxyl group on the first carbon of a three-carbon chain (prop-1-ol) with a double bond between carbons 2 and 3 (prop-2-en-1-ol). The 3-chlorophenyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(3-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2

InChI Key

GDTSQDORVLBGMT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(3-chlorophenyl)prop-2-en-1-ol exhibits antimicrobial activity, attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it may reduce levels of pro-inflammatory cytokines and markers in cellular models, indicating its possible use in treating inflammatory conditions.

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including melanoma and cervical cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have documented the biological activity of this compound:

Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines, revealing IC50 values indicating potent activity against melanoma cells.

Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs with 1-(3-Chlorophenyl)prop-2-en-1-ol, including chlorophenyl groups, allyl alcohol backbones, and related functional groups.

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) 3-chlorophenyl, allyl alcohol C₉H₉ClO 168.62 (theoretical) N/A (hypothetical; inferred from analogs)
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol 2-chlorophenyl, methylsulfanyl, propanol C₁₀H₁₃ClOS 216.73 Liquid at RT; potential thioether reactivity
1-(3-Chlorophenyl)propan-2-ol 3-chlorophenyl, secondary alcohol C₉H₁₁ClO 170.64 Secondary alcohol; supplier data available
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol 3-Cl, 5-F, methyl branch C₁₀H₁₂ClFO 202.65 Dihalogenated analog; enhanced lipophilicity
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chlorothiophene, enone C₁₃H₉ClOS 248.73 Ketone derivative; UV/IR studies reported

Key Comparative Findings

Substituent Position Effects: The 3-chlorophenyl group in the target compound likely exhibits stronger electron-withdrawing effects compared to 2-chlorophenyl analogs (e.g., 1-(2-chlorophenyl)-3-(methylsulfanyl)propan-1-ol), which may alter reactivity in nucleophilic substitutions or hydrogen bonding .

Functional Group Variations :

  • Primary vs. Secondary Alcohols : The target compound’s primary alcohol group (prop-2-en-1-ol) may exhibit higher hydrogen-bonding capacity compared to secondary alcohols like 1-(3-chlorophenyl)propan-2-ol, affecting solubility and crystallization behavior .
  • Thioether vs. Alcohol : The methylsulfanyl group in 1-(2-chlorophenyl)-3-(methylsulfanyl)propan-1-ol introduces sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in the target compound .

Thermochemical and Computational Insights :

  • Density-functional theory (DFT) studies on similar chlorinated aromatics suggest that exact-exchange terms in computational models improve accuracy in predicting thermochemical properties like bond dissociation energies . This could guide stability assessments of the target compound.

Crystallographic and Supramolecular Behavior: X-ray studies on compounds like 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one reveal planar aromatic systems and intermolecular hydrogen bonds, which stabilize crystal packing . The target compound’s allyl alcohol group may form similar O–H···O/N interactions, as inferred from Etter’s hydrogen-bonding rules .

Q & A

Q. What are the common laboratory-scale synthesis routes for 1-(3-Chlorophenyl)prop-2-en-1-ol?

The compound is typically synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, reacting 3-chlorobenzaldehyde with a suitable enolizable ketone or aldehyde under basic conditions (e.g., NaOH or KOH in ethanol) can yield α,β-unsaturated alcohols. Solvent choice (e.g., ethanol or methanol) and temperature control (40–60°C) are critical to optimize yield and purity . Post-synthesis purification often involves column chromatography or recrystallization to remove unreacted starting materials or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the allylic alcohol moiety (δ 4.5–5.5 ppm for the hydroxyl-bearing carbon and δ 5.5–6.5 ppm for the α,β-unsaturated protons) and confirm substitution patterns on the chlorophenyl ring .
  • IR Spectroscopy : Key peaks include O–H stretching (3200–3600 cm1^{-1}), C=C (1590–1650 cm1^{-1}), and C–Cl (750–800 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing isomers or impurities .

Q. How is X-ray crystallography applied to determine the molecular structure of similar chlorophenyl derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and spatial arrangement. For example, SHELX programs are widely used for structure refinement, particularly for analyzing hydrogen-bonding networks and crystal packing motifs. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound's electronic properties?

DFT simulations predict molecular orbitals, electrostatic potentials, and reactivity indices. For instance, the electron-withdrawing chloro group alters charge distribution on the phenyl ring, influencing hydrogen-bonding propensity and intermolecular interactions. Computational results can validate experimental spectral data (e.g., NMR chemical shifts) and guide synthetic modifications .

Q. What experimental strategies resolve contradictions in crystallographic data for α,β-unsaturated chlorophenyl alcohols?

  • Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) address overlapping diffraction patterns in twinned crystals .
  • Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) interprets hydrogen-bonding motifs, clarifying discrepancies in unit cell parameters or space group assignments .
  • High-Resolution Data : Synchrotron radiation improves data quality for low-symmetry crystals, reducing ambiguities in atomic displacement parameters .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

The α,β-unsaturated system undergoes Michael addition at the β-position due to conjugation stabilization. Computational studies (e.g., NBO analysis) reveal that the chloro group’s inductive effect increases electrophilicity at the β-carbon, favoring nucleophilic attack. Solvent polarity and catalyst choice (e.g., organocatalysts) further modulate selectivity .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueCharacteristic SignalsReference
1H^1H NMRδ 6.8–7.5 (m, Ar–H), δ 5.8 (d, J=15.6 Hz, CH=CH), δ 4.9 (s, OH)
IR3250 cm1^{-1} (O–H), 1647 cm1^{-1} (C=C), 790 cm1^{-1} (C–Cl)
HRMS[M+H]+^+ m/z calc. 184.0395, found 184.0398

Q. Table 2. Crystallographic Parameters for a Related Derivative

ParameterValueReference
Space GroupP212_1/c
Bond Length (C=C)1.34 Å
R Factor0.042

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.